N4-Sulfanilylsulfanilamide

Description

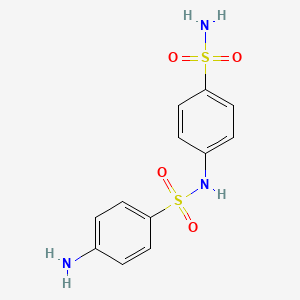

Structure

3D Structure

Properties

IUPAC Name |

4-amino-N-(4-sulfamoylphenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O4S2/c13-9-1-5-12(6-2-9)21(18,19)15-10-3-7-11(8-4-10)20(14,16)17/h1-8,15H,13H2,(H2,14,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCQZFVAHUZIDRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40871756 | |

| Record name | 4-Amino-N-(4-sulfamoylphenyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

547-52-4 | |

| Record name | Sulfanilylsulfanilamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=547-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N4-Sulfanilylsulfanilamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000547524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-N-(4-sulfamoylphenyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N4-SULFANILYLSULFANILAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HKA2A1D99J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Context of Sulfonamide Research and the Emergence of N4 Sulfanilylsulfanilamide

Early Discoveries in Sulfonamide Chemistry and Antimicrobial Research

The journey into the world of sulfonamides began not in medicine, but in the German dye industry. In the early 20th century, chemists were synthesizing a vast array of compounds for industrial applications. It was within this context that the parent compound of all sulfa drugs, sulfanilamide (B372717), was first synthesized by the Austrian chemist Paul Gelmo in 1908 as part of his doctoral research. wikipedia.orgsci-hub.seuol.edu.pk However, its medicinal properties remained undiscovered for over two decades.

The pivotal moment came in the early 1930s at the laboratories of Bayer, then a part of the German chemical conglomerate IG Farben. acs.org A team led by physician and researcher Gerhard Domagk was systematically testing synthetic dyes for their potential to combat bacterial infections in living organisms. nih.govresearchgate.netnih.gov This research was built upon the concept of "chemotherapy" coined by Paul Ehrlich, which aimed to find chemicals that could selectively target and destroy infectious agents without harming the host. nih.gov In 1932, Domagk's team, which included chemists Fritz Mietzsch and Josef Klarer, discovered that a red azo dye named Prontosil rubrum showed remarkable protective action against streptococcal infections in mice. nih.govnih.govacs.org This was a landmark achievement, as Prontosil was the first substance found to be effective against a range of bacterial infections within the body. acs.orgacs.org For this discovery, Domagk was awarded the Nobel Prize in Physiology or Medicine in 1939. nih.govresearchgate.netacs.orgmdpi.com

Evolution of Sulfanilamide and its Derivatives in Scientific Inquiry

A curious observation about Prontosil was its lack of antibacterial effect in vitro (in a test tube), only demonstrating its power in vivo (in a living animal). acs.org This puzzle was solved in 1935 by a team of French researchers at the Pasteur Institute, including Jacques and Thérèse Tréfouël, Federico Nitti, and Daniel Bovet. nih.govresearchgate.net They demonstrated that Prontosil was a prodrug, meaning it was metabolized within the body into its active form: the colorless compound sulfanilamide. nih.govnih.govacs.orgebsco.com

This revelation was a turning point. Since sulfanilamide's patent had long expired, it was readily available for production, leading to a surge in research and the development of thousands of sulfanilamide derivatives. acs.orgnih.govebsco.com Scientists began to systematically modify the sulfanilamide structure to enhance its efficacy, broaden its spectrum of activity, and improve its pharmacological properties. acs.orgekb.eg This led to the creation of a vast family of sulfa drugs, each with unique characteristics. nih.govijpsr.com The primary focus of these modifications was often on the N1 position of the sulfonamide group, where the substitution of various heterocyclic rings yielded highly potent compounds. acs.orgekb.eg In contrast, it was generally understood that a free amino group at the N4 position was crucial for antibacterial activity, and substitutions at this position often led to a loss of potency. acs.orgekb.eg

N4-Sulfanilylsulfanilamide within the Context of Dimeric Sulfonamide Research

Amidst the extensive exploration of N1-substituted sulfanilamides, some researchers turned their attention to more complex structures, including those where two sulfanilamide moieties were linked together. This area of investigation can be seen as the early exploration of "dimeric sulfonamides" or "bis-sulfonamides." One of the key contributions to this specific niche came from the research laboratories of The Calco Chemical Company, Inc., with a series of papers published in the late 1930s by M. L. Crossley, E. H. Northey, and Martin E. Hultquist.

In their 1939 publication, "Sulfanilamide Derivatives. III. strepto-N-Polysulfanilylsulfanilamides and Related Compounds," they described the synthesis and study of compounds where sulfanilyl groups were linked in a chain. acs.org It is within this work that this compound, also referred to as this compound, is situated. This compound represents a dimer where one sulfanilamide molecule is connected to another via the N4-amino group of one and the sulfonamide group of the other. The research by Crossley and his colleagues indicated an interest in understanding how linking sulfanilamide units would affect their therapeutic properties. acs.org Their work explored the synthesis of various "polysulfanilylsulfanilamides," including this compound and even longer chains. acs.org This line of inquiry was a departure from the more common strategy of N1-substitution and represented a focused effort to understand the structure-activity relationships of these larger, dimeric sulfonamide structures.

While much of the later research into bis-sulfonamides has focused on their applications in areas like asymmetric catalysis, the early work by researchers like Crossley, Northey, and Hultquist laid the groundwork for understanding the chemical and potential biological properties of these complex sulfonamide derivatives. nih.govcapes.gov.bracs.org

Synthetic Methodologies for N4 Sulfanilylsulfanilamide and Analogues

Fundamental Synthetic Routes to N4-Sulfanilylsulfanilamide

The nomenclature for sulfanilamide (B372717) derivatives designates the nitrogen of the 4-amino group as N4 and the nitrogen of the sulfonamide group as N1. nist.gov The synthesis of this compound can be achieved by condensing an N1-acylsulfanilamide with a suitable reagent. scribd.com This foundational approach sets the stage for creating a library of derivatives through subsequent modifications.

Strategies for N4-Substitution in Sulfanilamide Derivatives

A key area of synthetic focus is the substitution at the N4-arylamine group. nih.gov This position is critical as modifications can significantly influence the compound's properties. ekb.eg The primary amino group at the N4 position is essential for certain biological activities, and it can be modified to create prodrugs, which are then converted back to the free amino group in vivo. ekb.egresearchgate.net

Common strategies for N4-substitution include:

Acylation: Reaction with various acylating agents to introduce different functional groups.

Schiff Base Formation: Condensation with aldehydes or ketones to form imines, a versatile method for introducing a wide array of substituents. nih.govtandfonline.com

It's important to note that while N4-substitution is a common strategy, maintaining a free aromatic amino group in the para-position relative to the sulfonamide group is often considered essential for the activity of many sulfonamides. ekb.egresearchgate.net

Derivatization Approaches for Modifying Sulfonamide Cores

The versatility of the sulfonamide scaffold allows for extensive derivatization to explore structure-activity relationships. tandfonline.comtandfonline.com These approaches often involve multi-step syntheses to introduce complex functionalities. nih.gov

Synthesis of N4-Acetamide Derivatives

N4-acetamide derivatives of sulfonamides represent a significant class of compounds. The synthesis typically involves the reaction of a sulfonamide with an acetylating agent. For instance, chloroacetyl chloride can be reacted with a sulfanilamide derivative in a solvent like DMF at room temperature to yield N4-chloroacetamide intermediates. scispace.comnih.gov These intermediates can then be further reacted with various arylamines to produce a diverse range of 2-(arylamino)-N-(4-sulfonylphenyl)acetamides. scispace.com

A general synthetic scheme for N4-acetamide derivatives is outlined below:

Step 1: Acetylation of the N4-amino group of a sulfonamide with chloroacetyl chloride. scispace.com

Step 2: Substitution of the chlorine atom in the resulting N4-chloroacetamide derivative with various amines. scispace.com

| Starting Sulfonamide | Reagent 1 | Intermediate | Reagent 2 (Arylamine) | Final Product | Reference |

| Sulfanilamide | Chloroacetyl chloride | N-(4-sulfamoylphenyl)-2-chloroacetamide | Aniline (B41778) | 2-(phenylamino)-N-(4-sulfamoylphenyl)acetamide | scispace.com |

| Sulfanilamide | Chloroacetyl chloride | N-(4-sulfamoylphenyl)-2-chloroacetamide | 4-Methoxyaniline | 2-((4-methoxyphenyl)amino)-N-(4-sulfamoylphenyl)acetamide | scispace.com |

| Sulfanilamide | Chloroacetyl chloride | N-(4-sulfamoylphenyl)-2-chloroacetamide | 4-Chloroaniline | 2-((4-chlorophenyl)amino)-N-(4-sulfamoylphenyl)acetamide | scispace.com |

Synthesis of N4-p-Cyanobenzoyl Sulfanilamide Derivatives

The synthesis of N4-p-cyanobenzoyl sulfanilamide derivatives involves the acylation of the N4-amino group of sulfanilamide with p-cyanobenzoyl chloride. nih.gov This reaction introduces a cyanobenzoyl moiety, which can serve as a building block for further modifications.

A study by Fischer and Ecanow reported the synthesis of several new derivatives of N4-p-cyanobenzoyl sulfanilamide, highlighting the potential for creating a variety of compounds based on this scaffold. nih.gov

Synthesis of Sulfonamide-Tethered Schiff Bases

Schiff bases derived from sulfonamides are a widely explored class of compounds due to their synthetic accessibility and diverse biological activities. The synthesis is typically a straightforward condensation reaction between a sulfonamide containing a primary amino group and an appropriate aldehyde or ketone. nih.govtandfonline.comimist.ma

The general procedure involves:

Dissolving the sulfonamide and the aldehyde/ketone in a suitable solvent, often an alcohol like ethanol. imist.ma

Adding a catalytic amount of acid, such as concentrated sulfuric acid, to facilitate the reaction. imist.ma

Refluxing the mixture for a specific period. imist.maresearchgate.net

Purifying the resulting Schiff base by recrystallization or column chromatography. nih.gov

Researchers have synthesized a variety of sulfonamide-based Schiff bases by reacting different sulfonamides with a range of substituted aromatic aldehydes. nih.govnih.gov

| Sulfonamide | Aldehyde | Product (Schiff Base) | Reference |

| Sulfamethoxazole | Substituted aromatic aldehydes | N-(5-methylisoxazol-3-yl)-4-((substituted-benzylidene)amino)benzenesulfonamide | nih.gov |

| Sulfamethazine | Substituted aromatic aldehydes | 4-((substituted-benzylidene)amino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide | nih.gov |

| 3-Aminobenzenesulfonamide | 2-hydroxy-7-methylquinoline-3-carbaldehyde | 3-(((2-hydroxy-7-methylquinolin-3-yl)methylene)amino)benzenesulfonamide | imist.ma |

Incorporation of Heterocyclic Moieties onto Sulfonamide Structures

The incorporation of heterocyclic rings is a prominent strategy in the design of novel sulfonamide derivatives. ekb.egajchem-b.com This approach aims to combine the structural features of sulfonamides with the diverse chemical properties of heterocycles, often leading to compounds with enhanced biological profiles. ekb.egnih.gov

Synthetic methods for incorporating heterocyclic moieties are diverse and can involve:

Reaction of sulfonyl chlorides with heterocyclic amines: This is a common method where a sulfonyl chloride is reacted with an amine-containing heterocycle. ekb.eg For example, N-methyl pyrrole (B145914) can be treated with chlorosulfonic acid to yield a disulfonyl chloride derivative, which is then reacted with various amines to produce sulfonamides with a pyrrole core. mdpi.com

Click Chemistry: This modern synthetic approach has been used to prepare 5-substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides from a thiophene (B33073) sulfonamide precursor. mdpi.com

Condensation Reactions: Furo[3,2-b]pyrrole and thieno[3,2-b]pyrrole derivatives have been synthesized by reacting the corresponding acyl chlorides with aminobenzenesulfonamides. mdpi.com

These synthetic strategies underscore the chemical tractability of the sulfonamide scaffold, allowing for the systematic development of a vast array of derivatives for scientific investigation.

Catalytic and Advanced Synthetic Techniques for Sulfonamides

Traditional methods for synthesizing sulfonamides often involve the reaction of sulfonyl chlorides with amines in the presence of a base. sci-hub.se While effective, this approach can be limited by the reactivity of the amine, with secondary amines often showing low to no reactivity. cbijournal.com To overcome these limitations, advanced catalytic and synthetic techniques have been developed.

Metal-Catalyzed Sulfonamidation Strategies

Metal-catalyzed reactions have emerged as powerful tools for the formation of C-N bonds in sulfonamide synthesis, offering high efficiency and broad substrate scope. ekb.egnih.gov Various transition metals, including palladium, copper, rhodium, and indium, have been employed to catalyze the coupling of aryl halides, boronic acids, or other substrates with sulfonamides. sci-hub.seekb.eg

One notable strategy is the palladium-catalyzed sulfonamidation of aryl nonafluorobutanesulfonates. organic-chemistry.org This method utilizes a t-BuXPhos ligand with K3PO4 in tert-amyl alcohol, demonstrating tolerance for a variety of functional groups. organic-chemistry.org However, it is less effective for 2,6-disubstituted aryl nonaflates. organic-chemistry.org Another approach involves the nickel-catalyzed C-N cross-coupling of N-arylsulfonamides with aryl bromides, which proceeds without the need for an additional ligand. organic-chemistry.org

Copper-catalyzed N-arylation of sulfonamides with arylboronic acids provides a versatile route to N-arylsulfonamides. ekb.eg This method is advantageous due to the wide availability of arylboronic acids. Additionally, a desulfitative C-N coupling of sodium arylsulfinates with sulfonamides or NH-sulfoximines can be achieved using catalytic amounts of copper(II) without any external ligands. organic-chemistry.org

Indium has also been shown to be an effective catalyst for the sulfonylation of amines. researchgate.net This method is notable for its ability to accommodate less nucleophilic and sterically hindered anilines, providing excellent yields of the corresponding sulfonamides. researchgate.net The reaction proceeds under mild conditions and is also applicable to the synthesis of sulfonic esters. researchgate.net

Recent advancements include the use of photosensitized nickel catalysis for the sulfonamidation of aryl and heteroaryl halides. nih.govprinceton.edu This technique offers a highly efficient pathway to a broad range of N-aryl and N-heteroaryl sulfonamides. nih.gov Mechanistic studies suggest that the reaction proceeds through an energy-transfer mechanism involving a triplet excited Ni(II) complex. princeton.edu

The following table summarizes various metal-catalyzed sulfonamidation reactions:

| Catalyst/Metal | Substrates | Key Features |

| Palladium | Aryl nonafluorobutanesulfonates, Aryl bromides | Tolerates various functional groups, ligand-dependent. organic-chemistry.org |

| Copper | Arylboronic acids, Sodium arylsulfinates | Versatile, ligandless options available. ekb.egorganic-chemistry.org |

| Nickel | Aryl bromides, Aryl halides | Can proceed without additional ligands, photosensitized options. nih.govorganic-chemistry.org |

| Indium | Amines and sulfonyl chlorides | Effective for sterically hindered and less nucleophilic amines. researchgate.net |

| Iron | Activated arenes and primary sulfonamides | One-pot synthesis of diaryl sulfonamides. thieme.de |

Microwave-Assisted Synthesis in Sulfonamide Chemistry

Microwave-assisted organic synthesis (MAOS) has become an increasingly popular technique in medicinal chemistry for its ability to accelerate reaction rates, improve yields, and enhance product purity. researchgate.netorientjchem.org In sulfonamide synthesis, microwave irradiation has been successfully employed to shorten reaction times from hours to minutes. orientjchem.org

A significant application of microwave technology is the direct synthesis of sulfonamides from sulfonic acids or their sodium salts. scribd.comacs.org This method involves the reaction of the sulfonic acid with an activating agent, such as 2,4,6-trichloro- ekb.egbeilstein-journals.orgsci-hub.se-triazine (TCT), followed by the addition of an amine under microwave irradiation. scribd.com This process is high-yielding and demonstrates good functional group tolerance. acs.org

Microwave-assisted synthesis has also been utilized for the preparation of various sulfonamide derivatives, including those containing heterocyclic moieties like 1,2,4-triazole-3-thiol and 1,2,3,4-tetrahydroisoquinoline (B50084). shd-pub.org.rspensoft.net For instance, the synthesis of 1,2,3,4-tetrahydroisoquinoline sulfonamide derivatives was achieved using SiO2/PPA as a catalyst under microwave irradiation, resulting in compounds with potential biological activities. shd-pub.org.rs Similarly, new sulfonamide derivatives incorporating a 1,2,4-triazole-3-thiol ring system were synthesized with good yield and purity using microwave assistance. pensoft.net

The benefits of microwave-assisted synthesis are highlighted in the preparation of metal complexes of sulfanilamide, where reaction times were significantly reduced compared to conventional heating methods. orientjchem.org

Here is a comparison of conventional versus microwave-assisted synthesis for selected sulfonamides:

| Reaction | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference |

| Synthesis of Sulfanilamide Metal Complexes | Several hours | 4-5 minutes | Appreciable | orientjchem.org |

| Synthesis from Sulfonic Acids | Not specified | Shorter reaction times | High yields | scribd.comacs.org |

| Synthesis of 3-Substituted Coumarins | Not specified | 2-10 minutes | Often higher yields | mdpi.com |

| Synthesis of N'-Benzylidene-2-propylquinoline-4-carbohydrazide | Not specified | 1 minute | 93% yield | arabjchem.org |

Optimization of Reaction Conditions for this compound Synthesis

The optimization of reaction conditions is a critical step in developing efficient and scalable syntheses for this compound and its analogs. Key parameters that are often adjusted include the choice of catalyst, solvent, base, temperature, and reaction time. beilstein-journals.orgnih.govbiolmolchem.com

For metal-catalyzed reactions, the selection of the appropriate ligand and metal source is crucial. In the palladium-catalyzed synthesis of sulfinamides from aryl halides, for example, SPhos Pd G3 was identified as an effective catalyst, and HCO2Cs was used as the reductant. nih.gov The reaction conditions were optimized to 75 °C in 1,4-dioxane (B91453) for 18 hours. For certain electron-rich aryl bromides, switching to a combination of Pd(OAc)2 and di(1-adamantyl)benzyl phosphine (B1218219) improved the yield. nih.gov

In the synthesis of 3-sulfonylquinolines, a domino reaction involving a Knoevenagel condensation and an aza-Wittig reaction was optimized. beilstein-journals.org Different organic bases were tested, with piperidine (B6355638) proving to be the most efficient. The temperature and reaction time were also fine-tuned to achieve a quantitative NMR yield. beilstein-journals.org

The development of novel catalysts can also lead to optimized reaction conditions. For instance, a CuFe2O4@SiO2 magnetic nanocatalyst was used for the synthesis of sulfonamides. biolmolchem.com The reaction parameters were optimized by testing different solvents and temperatures, with PEG at 100 °C being identified as the optimal conditions. The catalyst amount was also optimized to achieve the highest efficiency in the shortest time. biolmolchem.com

The following table presents a summary of optimized conditions for various sulfonamide syntheses:

| Reaction Type | Catalyst/Reagents | Solvent | Temperature (°C) | Key Optimization Findings | Reference |

| Palladium-Catalyzed Sulfinamide Synthesis | SPhos Pd G3, HCO2Cs | 1,4-Dioxane | 75 | Catalyst and reductant choice are critical for yield. nih.gov | |

| 3-Sulfonylquinoline Synthesis | Piperidine, PPh3 | MeCN | 95 | Base selection significantly impacts reaction efficiency. beilstein-journals.org | |

| Nanocatalyst-Mediated Sulfonamide Synthesis | CuFe2O4@SiO2 | PEG | 100 | Solvent and temperature are key for green chemistry applications. biolmolchem.com | |

| Primary Sulfonamide Synthesis | Grignard reagents, t-BuONSO | Not specified | -78 | Low temperature and stoichiometry are crucial for optimal yield. nih.gov |

Molecular Structure Elucidation and Spectroscopic Characterization of N4 Sulfanilylsulfanilamide in Research

X-Ray Crystallographic Studies of N4-Sulfanilylsulfanilamide and Related Compounds

Single crystal X-ray diffraction is an indispensable tool for obtaining the definitive three-dimensional structure of a crystalline compound. researchgate.netrcsb.org The technique involves irradiating a single, well-ordered crystal with a beam of X-rays. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, is then analyzed to generate a detailed model of the atomic arrangement within the crystal's unit cell. researchgate.net This analysis yields precise atomic coordinates, which are used to calculate intramolecular parameters such as bond lengths and angles. nih.govresearchgate.net For this compound, this would provide definitive evidence of its molecular connectivity and the spatial orientation of its two phenyl rings and sulfonamide linkages.

While a specific crystal structure for this compound is not available in the Cambridge Structural Database (CCDC), studies on analogous sulfonamides provide expected values for key structural parameters. uiowa.educam.ac.uk For instance, the bond lengths and angles within the sulfonamide group (-SO2NH-) are well-characterized.

Table 1: Expected Crystallographic Parameters for this compound Based on Related Sulfonamides

| Parameter | Expected Value Range |

| S-O Bond Length | 1.42 - 1.45 Å |

| S-N Bond Length | 1.62 - 1.67 Å |

| S-C Bond Length | 1.75 - 1.78 Å |

| O-S-O Bond Angle | 117 - 120° |

| O-S-N Bond Angle | 106 - 109° |

| O-S-C Bond Angle | 107 - 110° |

| C-S-N Bond Angle | 105 - 108° |

Note: These values are illustrative and based on data from various sulfonamide crystal structures.

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. oup.com In sulfonamides, hydrogen bonds and π-π stacking interactions are the primary forces that direct the supramolecular assembly. cam.ac.uk The amino (-NH2) and sulfonamide (-SO2NH-) groups are potent hydrogen bond donors and acceptors, leading to the formation of robust hydrogen-bonding networks. oup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile analytical technique used to determine the structure of organic compounds in solution. rsc.orgd-nb.info It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C), within a molecule.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons in a molecule, their relative numbers, and their connectivity. The chemical shift (δ) of a proton is indicative of its electronic environment. wisc.edupressbooks.pub For this compound, distinct signals would be expected for the aromatic protons, the amine (-NH2) protons, and the sulfonamide (-SO2NH-) proton.

The aromatic protons on the two phenyl rings would appear as complex multiplets in the downfield region of the spectrum, typically between 6.5 and 8.0 ppm. rsc.org The protons of the primary amine group would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. rsc.org The proton on the sulfonamide linkage is also expected to be a singlet, often found further downfield. rsc.org

Table 2: Expected ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Expected Chemical Shift (δ) Range (ppm) | Multiplicity |

| Aromatic Protons (Ar-H) | 6.5 - 8.0 | Multiplet |

| Amine Protons (-NH₂) | 5.0 - 6.5 | Broad Singlet |

| Sulfonamide Proton (-SO₂NH-) | 8.5 - 10.5 | Singlet |

Note: These are estimated chemical shift ranges based on data for similar sulfonamide structures and are dependent on the solvent used.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. drugbank.com Each unique carbon atom in a molecule typically gives rise to a distinct signal. drugbank.com In the ¹³C NMR spectrum of this compound, separate signals would be expected for the aromatic carbons and any aliphatic carbons if present. The chemical shifts of the aromatic carbons are influenced by the nature of their substituents. Carbons attached to the electron-withdrawing sulfonyl groups would be expected to resonate at a lower field (higher ppm) compared to those bonded to the electron-donating amino group. rsc.org

Table 3: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Expected Chemical Shift (δ) Range (ppm) |

| Aromatic Carbons (C-NH₂) | 110 - 130 |

| Aromatic Carbons (C-SO₂) | 130 - 150 |

| Other Aromatic Carbons | 115 - 140 |

Note: These are estimated chemical shift ranges based on data for analogous sulfonamide compounds.

While this compound is an achiral molecule and therefore does not have stereoisomers, advanced NMR techniques are crucial for the stereochemical assignment of more complex, chiral molecules. googleapis.com Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can establish through-space proximity of protons, which is invaluable for determining the relative stereochemistry of substituents in a molecule. nih.gov Correlation Spectroscopy (COSY) is used to identify spin-coupled protons, helping to trace out the proton connectivity within a molecule. googleapis.com For complex sulfonamides with stereocenters, these advanced 2D NMR methods would be essential for a complete structural elucidation.

Vibrational Spectroscopy (IR) for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups within a molecule. frontiersin.orglibretexts.org The method is based on the principle that covalent bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, these bonds absorb energy at their characteristic frequencies, resulting in an IR spectrum that serves as a unique molecular "fingerprint". libretexts.orgmsu.edu

For this compound, IR spectroscopy is crucial for confirming the presence of its key structural components: the two sulfonamide groups (–SO2NH–), the primary aromatic amine group (–NH2), and the substituted benzene (B151609) rings. The analysis of the IR spectrum reveals characteristic absorption bands that correspond to the stretching and bending vibrations of these groups.

Research on related sulfonamide compounds provides insight into the expected spectral features of this compound. rsc.org The sulfonamide group itself gives rise to very distinct and strong absorption bands. The most characteristic of these are the asymmetric and symmetric stretching vibrations of the S=O bonds, which are typically observed in the ranges of 1370–1330 cm⁻¹ and 1180–1160 cm⁻¹, respectively. rsc.org Furthermore, the stretching vibration of the S-N bond can be identified, often appearing in the 900 cm⁻¹ region. rsc.org The N-H stretching vibrations of the primary amine (Ar-NH2) and the sulfonamide (SO2NH) groups are also prominent, typically appearing as sharp bands in the region of 3500-3300 cm⁻¹.

The table below summarizes the principal IR absorption frequencies for the functional groups present in this compound, based on data from analogous compounds.

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

| Amine (N-H) | Stretching | 3500 - 3300 |

| Sulfonamide (S=O) | Asymmetric Stretching | 1370 - 1330 |

| Sulfonamide (S=O) | Symmetric Stretching | 1180 - 1160 |

| Sulfonamide (S-N) | Stretching | ~900 |

| Aromatic Ring (C-H) | Bending (out-of-plane) | 900 - 690 |

This data is representative of the general ranges for these functional groups and is based on spectroscopic studies of similar sulfonamide structures. rsc.org

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a cornerstone in chemical analysis for the precise determination of molecular weight and for gaining structural information through the analysis of fragmentation patterns. nih.gov For this compound (C₁₂H₁₃N₃O₄S₂), the molecular weight is 327.37 g/mol . rsc.org

In a typical mass spectrometry experiment using a soft ionization technique like electrospray ionization (ESI), the molecule is first ionized, often by protonation, to form the molecular ion [M+H]⁺, which would be observed at an m/z value corresponding to its molecular weight plus the mass of a proton (approximately 328.1).

Collision-induced dissociation (CID) of the molecular ion provides further structural information by breaking the molecule into smaller, characteristic fragment ions. A common and diagnostic fragmentation pathway for aromatic sulfonamides involves the elimination of a sulfur dioxide (SO₂) molecule, which corresponds to a neutral loss of 64 Da. nih.gov This fragmentation is a result of rearrangement within the ion in the gas phase. nih.gov The study of these fragmentation patterns is essential for confirming the identity of the compound and for distinguishing it from other structurally related molecules. nih.gov

The table below outlines the key mass spectrometric data for this compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ Ion (m/z) | Potential Major Fragmentation |

| This compound | C₁₂H₁₃N₃O₄S₂ | 327.37 rsc.org | ~328.1 | Loss of SO₂ (64 Da) from the molecular ion nih.gov |

Chromatographic Techniques for Purity Assessment in Research Samples

In the synthesis of chemical compounds for research, ensuring the purity of the final product is paramount. Chromatographic techniques are the standard methods employed for this purpose, separating the target compound from unreacted starting materials, by-products, and other impurities.

Thin Layer Chromatography (TLC) is a widely used, rapid, and cost-effective method for monitoring the progress of a chemical reaction and for preliminary purity assessment. researchgate.net In the context of this compound synthesis, a small spot of the reaction mixture is applied to a TLC plate (e.g., silica (B1680970) gel). The plate is then developed in a suitable solvent system. The separated components appear as distinct spots, and the purity can be qualitatively assessed by the presence of a single spot for the product. researchgate.netjrespharm.com

High-Performance Liquid Chromatography (HPLC) is a more powerful and quantitative technique for purity analysis. It offers high resolution and sensitivity, allowing for the separation and quantification of the main compound and even trace-level impurities. An HPLC method for this compound would typically involve a reversed-phase column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol). The compound is detected as it elutes from the column, most commonly by a UV detector set to a wavelength where the aromatic rings of the molecule absorb strongly. The purity is determined by integrating the area of the product peak and comparing it to the total area of all peaks in the chromatogram. The combination of liquid chromatography with mass spectrometry (LC-MS) is also a powerful tool for the analysis of such compounds. googleapis.com

Theoretical and Computational Chemistry Approaches to N4 Sulfanilylsulfanilamide

Quantum Mechanical (QM) and Density Functional Theory (DFT) Studies

Quantum mechanical and density functional theory methods are instrumental in elucidating the fundamental electronic properties of N4-Sulfanilylsulfanilamide. nih.govbenthamscience.commdpi.com These ab initio calculations provide a detailed picture of the molecule's electronic structure, geometry, and bonding, as well as predicting its spectroscopic characteristics. researchgate.netnih.gov

Electronic Structure and Molecular Geometry Optimizations

Computational studies, often employing methods like B3LYP with basis sets such as 6-31G(d,p), are used to determine the most stable three-dimensional arrangement of atoms in this compound. mdpi.comsemanticscholar.org Geometry optimization calculations find the minimum energy conformation of the molecule, providing theoretical values for bond lengths, bond angles, and dihedral angles.

The electronic structure of this compound is characterized by the distribution of electrons throughout the molecule. Key electronic parameters obtained from QM/DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more likely to be reactive. For many sulfonamide derivatives, the HOMO is often localized on the aniline (B41778) part of the molecule, while the LUMO is distributed over the sulfonyl group and the adjacent phenyl ring. nih.gov

Table 1: Representative Theoretical Bond Parameters for a Sulfonamide Moiety

| Parameter | Typical Calculated Value |

| S-N Bond Length | ~1.65 Å |

| S-O Bond Length | ~1.45 Å |

| C-S Bond Length | ~1.77 Å |

| S-N-C Bond Angle | ~120° |

| O-S-O Bond Angle | ~120° |

| O-S-N Bond Angle | ~107° |

Note: These are typical values for sulfonamides and may vary slightly for this compound specifically.

Analysis of Bonding and Orbital Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool used to understand the bonding and orbital interactions within a molecule. researchgate.net This method provides insights into charge transfer, hyperconjugative interactions, and the nature of the chemical bonds.

In sulfonamides, NBO analysis reveals significant delocalization of the nitrogen lone pair electrons into the antibonding orbitals of the S-O bonds (n -> σ*). researchgate.net This interaction contributes to the stability of the molecule and influences the geometry around the sulfonamide group. The interaction between the nitrogen and sulfur atoms is primarily electrostatic, with minimal π-character. researchgate.net The analysis of molecular orbitals also helps in understanding the donor-acceptor interactions that are crucial in the binding of sulfonamides to their biological targets. nih.govru.nl

Prediction of Spectroscopic Parameters

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. googleapis.com For instance, theoretical calculations of infrared (IR) and Raman spectra can help in the assignment of vibrational modes. researchgate.net The calculated frequencies and intensities of the vibrational bands corresponding to the stretching and bending of the SO2, NH, and aromatic C-H groups can be correlated with experimental spectra.

Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of this compound. semanticscholar.org These calculations can identify the electronic transitions responsible for the observed absorption bands, typically π -> π* and n -> π* transitions within the aromatic rings and the sulfonamide group. semanticscholar.org

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a means to study the dynamic behavior of this compound over time, offering insights into its conformational flexibility and interactions with its environment. researchgate.netoulu.fimdpi.com

Simulations of Molecular Interactions with Biological Environments

MD simulations are particularly valuable for studying the interactions of this compound with biological macromolecules, such as enzymes. oulu.fimdpi.compeerj.com By placing the molecule in a simulation box with a protein and water molecules, it is possible to observe how it binds to the active site and the nature of the interactions that stabilize the complex. mdpi.comsamipubco.com

These simulations can reveal the key amino acid residues involved in the binding and the role of hydrogen bonds, hydrophobic interactions, and van der Waals forces. peerj.com The stability of the ligand-protein complex can be assessed by calculating the binding free energy using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). samipubco.com Such studies are critical for understanding the mechanism of action of sulfonamide drugs and for the rational design of new, more effective inhibitors. oulu.fipeerj.com

Molecular Docking Studies for Protein-Ligand Interactions

Molecular docking is a computational technique used extensively in drug discovery to predict the preferred orientation of a molecule (ligand) when bound to a specific target protein (receptor). innovareacademics.in This method models the interaction at an atomic level, allowing researchers to characterize the behavior of small molecules within the binding site of target proteins and to clarify fundamental biochemical processes. nih.gov The process involves predicting the ligand's conformation, position, and orientation—collectively known as the "pose"—and then assessing the binding affinity, often represented by a scoring function. innovareacademics.in

For sulfonamide derivatives, including this compound, molecular docking is a key tool for understanding their mechanism of action, particularly as antimicrobial or anticancer agents. rjb.ropharmacophorejournal.com These studies are crucial for rational drug design, helping to identify novel and potent therapeutic candidates. innovareacademics.in

Computational studies on sulfonamide derivatives have successfully predicted their binding modes and affinities with various protein targets. Molecular docking simulations place the ligand into the active site of a protein to identify the most stable complex based on binding energy calculations. innovareacademics.in For example, studies on a series of sulfonamides targeting the penicillin-binding protein 2X (PBP-2X), a key enzyme in bacterial cell wall synthesis, revealed that the compounds' binding sites were in close proximity to that of the established antibiotic cefuroxime. rjb.ro

The binding affinity, often expressed as a docking score or binding energy in kcal/mol, provides a quantitative estimate of the interaction's strength. Lower binding energy values typically indicate a more stable and favorable interaction. In studies involving cyclic sulfonamides as inhibitors for the SARS-CoV-2 main protease (3CLpro), newly designed molecules showed improved docking scores compared to reference compounds, indicating enhanced stability at the active site. nih.gov Similarly, investigations of thiophene (B33073) sulfonamide derivatives against Enoyl-acyl-carrier-protein reductase (InhA) have identified lead candidates with strong binding interactions. tandfonline.com

While specific public-domain docking studies for this compound are not extensively detailed, its structural relationship to sulfanilamide (B372717) suggests it would be a viable candidate for similar analyses against bacterial targets like dihydropteroate (B1496061) synthase (DHPS) or other enzymes inhibited by this class of compounds. rjb.ronih.gov

Table 1: Examples of Predicted Binding Affinities for Sulfonamide Derivatives Against Various Protein Targets This table is for illustrative purposes and compiles data from different studies on various sulfonamide derivatives.

| Compound Class | Protein Target | Example Binding Affinity (kcal/mol or Fitness Score) | Reference |

|---|---|---|---|

| Cyclic Sulfonamides | SARS-CoV-2 3CLpro (7JYC) | -5.65 to -6.01 (Total Score) | nih.gov |

| Thiophene Sulfonamides | Enoyl-acyl-carrier-protein reductase (InhA) | -6 to -12 (kcal/mol) | tandfonline.com |

| 2-Thiouracil Sulfonamides | c-kit Protein Tyrosine Kinase | 65.13 to 69.55 (kJ/mol) | pharmacophorejournal.com |

A primary goal of molecular docking is to elucidate the specific non-covalent interactions that stabilize the ligand-protein complex. For sulfonamide derivatives, hydrogen bonds and hydrophobic interactions are paramount. The sulfonamide functional group (–S(=O)₂–NH–) is a potent hydrogen bond donor and acceptor, playing a critical role in molecular recognition. rjb.roroyalsocietypublishing.org

Docking studies of sulfonamides with PBP-2X identified favorable hydrogen bond interactions with amino acid residues such as GLY 664, VAL 662, and ARG 426 located in the active site. rjb.ro In another example, the binding of cyclic sulfonamides to a viral protease was stabilized by hydrogen bonds with the GLU166 residue. nih.gov

Table 2: Key Molecular Interactions Identified in Docking Studies of Sulfonamide Derivatives

| Interaction Type | Interacting Ligand Group | Interacting Protein Residues (Examples) | Reference |

|---|---|---|---|

| Hydrogen Bonding | Sulfonamide group (-SO₂NH-), Hydroxyl group | GLY 664, VAL 662, ARG 426, GLU166 | rjb.ronih.gov |

Advanced Computational Methodologies in Chemical Reactivity

Beyond classical molecular docking, the field of computational chemistry employs a range of advanced methodologies to probe chemical reactivity and behavior with greater accuracy and insight. These methods are essential for understanding complex chemical systems and guiding the development of new molecules and processes. anu.edu.au

The continuous growth in computing power has spurred the development of sophisticated algorithms that offer deeper insights into molecular interactions. Machine learning and deep learning, in particular, have emerged as powerful tools. nih.govmdpi.com Graph neural networks, for example, can model the complex three-dimensional relationships between atoms in a protein-ligand complex to predict binding affinity with high accuracy. plos.org

Other innovative approaches include transformer-based models, which can process protein and drug sequences to predict binding affinity without relying on 3D structural data, potentially accelerating the screening of vast chemical libraries. biorxiv.org These advanced algorithms are designed to handle system complexity, such as protein flexibility, and improve the speed and reliability of predictions, pushing the boundaries of what can be achieved with in silico methods. mdpi.complos.org The development of dynamic heterogeneous graph models that adaptively learn the optimal structures for representing interactions further enhances predictive power. mdpi.com

Computational chemistry provides fundamental tools for understanding the intrinsic reactivity of molecules. nsps.org.ng Density Functional Theory (DFT) is a cornerstone of these efforts, allowing for the calculation of a molecule's electronic structure and associated properties. ajchem-a.com A key application of DFT is Frontier Molecular Orbital Theory, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals can reveal a molecule's kinetic stability and chemical reactivity. ajchem-a.comnih.gov

These computational approaches can be used to calculate a variety of reactivity descriptors, such as electronic chemical potential, hardness, and the electrophilicity index, which together provide a comprehensive picture of a molecule's potential behavior in a chemical process. mdpi.commdpi.com For instance, a study employing "inductive" Quantitative Structure-Activity Relationship (QSAR) descriptors successfully modeled the antibacterial activity of 657 compounds, including this compound, which received a high score for predicted antibacterial character. researchgate.net This demonstrates how computational methods can be applied to understand and predict the biological activity of a compound based on its structural and electronic properties.

Mechanistic Insights of N4 Sulfanilylsulfanilamide at the Biochemical and Molecular Level

Inhibition of Dihydropteroate (B1496061) Synthetase (DHPS) by Sulfonamides

Sulfonamides exert their primary therapeutic effect by inhibiting dihydropteroate synthase (DHPS), a critical enzyme in the folate biosynthetic pathway of many bacteria and lower eukaryotes. nih.govnumberanalytics.com This pathway is absent in mammals, who obtain folate through their diet, which accounts for the selective toxicity of these compounds against microorganisms. pharmacyfreak.compurdue.edu The inhibition of DHPS is a classic example of competitive antagonism. Sulfonamides, including N4-Sulfanilylsulfanilamide, are structural analogs of the natural DHPS substrate, para-aminobenzoic acid (PABA). pharmacyfreak.comnih.govmicrobenotes.com Due to this structural mimicry, sulfonamides compete with PABA for binding to the active site of the DHPS enzyme. numberanalytics.commlsu.ac.indrugbank.com By binding to the enzyme, they prevent the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP), the subsequent step in the pathway. nih.govpsu.edu This action effectively halts the production of 7,8-dihydropteroate, a crucial precursor for folic acid. nih.gov The effect is typically bacteriostatic, meaning it inhibits bacterial growth and replication rather than directly killing the cells, allowing the host's immune system to clear the infection. numberanalytics.compharmacyfreak.com

The interference with the folic acid pathway is a targeted attack on the microorganism's ability to synthesize essential macromolecules. Folic acid and its derivatives, particularly tetrahydrofolate (THF), are vital cofactors for the synthesis of purines and pyrimidines (the building blocks of DNA and RNA) and certain amino acids like methionine. numberanalytics.comresearchgate.net

The folic acid synthesis pathway begins with the conversion of guanosine (B1672433) triphosphate (GTP) to 7,8-dihydroneopterin, which is then processed to form DHPPP. The enzyme DHPS then catalyzes the crucial condensation reaction between DHPPP and PABA to form 7,8-dihydropteroate. nih.gov This molecule is subsequently glutamylated by dihydrofolate synthase (DHFS) to produce dihydrofolate (DHF). mdpi.com Finally, dihydrofolate reductase (DHFR) reduces DHF to the biologically active THF. microbenotes.com

By competitively inhibiting DHPS, this compound blocks the formation of 7,8-dihydropteroate. nih.gov This leads to a depletion of the downstream products, DHF and THF. numberanalytics.com Without an adequate supply of THF, the microorganism cannot synthesize the necessary nucleotides for DNA replication and repair or the amino acids required for protein synthesis, ultimately leading to the cessation of growth and cell division. mlsu.ac.inresearchgate.net Some research suggests that sulfonamides can also act as alternative substrates for DHPS, leading to the formation of a dead-end, non-functional pterin-sulfonamide adduct, further disrupting the pathway. researchgate.netmdpi.com

To investigate the inhibitory activity of compounds like this compound against DHPS, various enzyme assay methodologies have been developed. These assays are crucial for determining kinetic parameters such as the 50% inhibitory concentration (IC50) and the inhibition constant (Ki).

A common approach is the use of radiolabeled substrates. One such method measures the incorporation of radiolabeled p-aminobenzoic acid, such as [¹⁴C]PABA or [³H]PABA, into dihydropteroate. psu.eduasm.org The product is then separated from the unreacted substrate using techniques like paper chromatography, and the radioactivity is quantified to determine enzyme activity. asm.org

Spectrophotometric assays offer a more rapid and automatable alternative. A widely used method is a coupled enzymatic assay where the product of the DHPS reaction, dihydropteroate, is reduced by an excess of dihydrofolate reductase (DHFR) using NADPH as a cofactor. nih.gov The rate of DHPS activity is determined by monitoring the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+. nih.gov Another coupled assay links the production of pyrophosphate (a byproduct of the DHPS reaction) to a series of enzymatic reactions that culminate in the oxidation of NADH, which can also be monitored spectrophotometrically at 340 nm. researchgate.net

These methodologies allow for the screening of large libraries of chemical compounds to identify novel and potent inhibitors of the folate biosynthetic pathway. psu.edunih.gov

Table 1: Methodologies for DHPS Inhibition Studies

| Assay Type | Principle | Detection Method | Advantages | Source(s) |

|---|---|---|---|---|

| Radiolabeling Assay | Measures the incorporation of a radiolabeled substrate (e.g., [¹⁴C]PABA or [³H]PABA) into the product, dihydropteroate. | Liquid Scintillation Counting | High sensitivity and direct measurement of product formation. | asm.org, psu.edu |

| Coupled Spectrophotometric Assay (DHFR-coupled) | The DHPS product, dihydropteroate, is reduced by DHFR, leading to the oxidation of NADPH. | Spectrophotometry (monitoring NADPH oxidation at 340 nm). | Continuous, rapid, and amenable to high-throughput screening. | nih.gov |

| Coupled Spectrophotometric Assay (Pyrophosphate-coupled) | The DHPS byproduct, pyrophosphate, initiates a cascade of enzyme reactions resulting in NADH oxidation. | Spectrophotometry (monitoring NADH oxidation at 340 nm). | Continuous and avoids direct use of DHFR. | researchgate.net |

| Ether Extraction Assay | Utilizes [³H]PABA and separates the product from the substrate by ether extraction. | Liquid Scintillation Counting | Simple, rapid, and uses low amounts of radioactivity. | psu.edu |

Theoretical Models of Target Recognition and Binding

To understand the molecular interactions that govern the inhibition of DHPS by sulfonamides, researchers employ theoretical models and computational chemistry techniques. Quantitative structure-activity relationship (QSAR) studies and comparative molecular field analysis (CoMFA) are powerful tools used to develop pharmacophoric models for DHPS inhibitors. nih.gov

These models analyze the relationship between the chemical structures of a series of sulfonamide analogs and their observed biological activity (e.g., IC50 values). nih.gov CoMFA, a 3D-QSAR method, is based on the principle that drug-receptor interactions are primarily dependent on the shape and non-covalent properties of the ligand. nih.gov In this approach, the sulfonamide molecules are placed in a 3D grid, and their steric and electrostatic fields are calculated at various points. These fields are then correlated with the inhibitory activity using statistical methods.

The resulting models can be visualized as contour maps. For instance, green polyhedra in a steric contour plot might indicate regions where adding bulkier chemical groups to the sulfonamide structure would likely enhance its binding affinity and inhibitory activity, possibly by filling a hydrophobic pocket within the enzyme's active site. nih.gov Conversely, yellow polyhedra might represent areas where steric bulk would clash with the receptor, decreasing activity. nih.gov Similarly, electrostatic contour maps can guide the modification of charge distributions on the molecule to improve interactions with charged residues in the active site. These theoretical models are invaluable for rational drug design, providing insights into the key structural features required for potent DHPS inhibition and guiding the synthesis of new, more effective sulfonamide derivatives.

Investigation of Other Potential Enzyme Targets and Biochemical Pathways

While the antifolate mechanism via DHPS inhibition is the most well-characterized action of sulfonamides, research has revealed that these compounds can interact with other enzymes, leading to different biochemical effects. The sulfonamide moiety is a versatile pharmacophore present in various medications beyond antimicrobials. mlsu.ac.in

A significant secondary target for sulfonamides is the metalloenzyme family of carbonic anhydrases (CAs). nih.govnih.gov Sulfonamides are a classic and well-studied class of CA inhibitors. nih.govnih.gov Carbonic anhydrases are ubiquitous enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, playing essential roles in pH regulation, CO₂ transport, and various biosynthetic reactions. nih.govmdpi.com

The inhibitory mechanism involves the binding of the deprotonated sulfonamide group (-SO₂NH⁻) directly to the Zn²⁺ ion located in the enzyme's active site, which is essential for its catalytic activity. nih.govmdpi.com This interaction displaces the zinc-bound water molecule or hydroxide (B78521) ion that is crucial for the catalytic cycle.

Humans have at least 15 different CA isoforms (e.g., CA I, II, IV, IX, XII), which differ in their tissue distribution and subcellular location. mdpi.com Many sulfonamides show varying degrees of inhibitory activity and selectivity against these different isoforms. nih.govrsc.org For example, research on various sulfonamide derivatives has documented their inhibitory constants (Ki) against cytosolic isoforms like hCA I and II, as well as transmembrane, tumor-associated isoforms like hCA IX and XII. nih.govmdpi.comrsc.org This inhibitory action on CAs is the basis for the use of certain sulfonamide drugs (distinct from antibacterial sulfa drugs) as diuretics, antiglaucoma agents, and anticonvulsants. nih.gov The investigation of this compound and its derivatives as CA inhibitors could therefore reveal additional pharmacological profiles beyond their primary antibacterial function.

Table 2: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Representative Sulfonamides

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Source(s) |

|---|---|---|---|---|---|

| Acetazolamide (Standard) | 250 | 12 | 25.8 | 5.7 | nih.gov |

| Sulfadiazine | 10,000 | 9,850 | 9,500 | 10,000 | nih.gov |

| Sulfamerazine | 9,560 | 9,140 | 8,960 | 9,450 | nih.gov |

| Sulfaquinoxaline | 8,750 | 8,520 | 8,140 | 8,630 | nih.gov |

| Sulfachloropyridazine | 7,500 | 7,120 | 6,980 | 7,240 | nih.gov |

| Sulfamethoxazole | 50,000 | 45,000 | 48,000 | 50,000 | nih.gov |

Note: This table presents data for common sulfonamides to illustrate the general inhibitory activity against CA isoforms. Data for this compound specifically is not widely available in these comparative studies.

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| para-aminobenzoic acid (PABA) |

| 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) |

| 7,8-dihydropteroate |

| Tetrahydrofolate (THF) |

| Dihydrofolate (DHF) |

| Guanosine triphosphate (GTP) |

| 7,8-dihydroneopterin |

| Methionine |

| NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate, reduced) |

| NADP+ (Nicotinamide adenine dinucleotide phosphate, oxidized) |

| NADH (Nicotinamide adenine dinucleotide, reduced) |

| Trimethoprim |

| Acetazolamide |

| Sulfadiazine |

| Sulfamerazine |

| Sulfaquinoxaline |

| Sulfachloropyridazine |

Following a comprehensive review of scientific literature, it has been determined that there is insufficient specific data available for the chemical compound this compound to generate a detailed article focusing solely on its kinase inhibition studies and molecular-level anti-proliferative effects as requested.

The body of research on sulfonamides as anticancer agents is extensive. This research primarily focuses on novel, structurally modified derivatives designed to enhance efficacy and target specificity against various cancer-related enzymes and pathways. nih.gov While numerous studies investigate the potential of the broader sulfonamide class as inhibitors of kinases like VEGFR-2 and their anti-proliferative actions in carcinoma cell lines, the specific parent compound, this compound (also known as 4'-Sulfanilylsulfanilamide), is mentioned infrequently and without the detailed mechanistic data required to fulfill the specified outline. nih.govresearchgate.net

Research in this area has progressed to evaluating complex derivatives that incorporate the core sulfanilamide (B372717) structure. These studies provide in-depth analysis, including IC₅₀ values and molecular mechanisms, for the new derivatives rather than for the foundational this compound compound itself. For instance, various sulfonamide hybrids have been evaluated for their effects on tubulin polymerization, topoisomerase inhibition, and as multi-kinase inhibitors, but this detailed information is specific to the synthesized analogues. mdpi.comnih.govmdpi.com

Consequently, the creation of a scientifically accurate article with detailed research findings and data tables for this compound, as per the requested outline, is not feasible based on the currently available scientific literature.

Quantitative Structure Activity Relationship Qsar and Pharmacophore Modeling for N4 Sulfanilylsulfanilamide and Analogues

Theoretical Frameworks of QSAR for Sulfonamides

Quantitative Structure-Activity Relationship (QSAR) studies are mathematical models that aim to relate the biological activity of a series of chemical compounds to their structural properties. tandfonline.complapiqui.edu.ar For sulfonamides, these studies are crucial for understanding the molecular features that govern their therapeutic actions and for designing new, more effective drugs. medwinpublishers.comjbclinpharm.orgsums.ac.ir The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.

The theoretical framework for QSAR in sulfonamides often involves the calculation of various molecular descriptors. These descriptors can be broadly categorized as:

Topological descriptors: These describe the connectivity and branching of atoms within a molecule.

Geometrical descriptors: These relate to the three-dimensional shape and size of the molecule.

Electronic descriptors: These quantify the electronic properties of the molecule, such as charge distribution and orbital energies. plapiqui.edu.arnih.gov

Quantum-chemical descriptors: These are derived from quantum mechanical calculations and provide detailed information about the electronic structure and reactivity of the molecule. plapiqui.edu.arnih.govresearchgate.net

Once these descriptors are calculated for a series of sulfonamide analogues, statistical methods like multiple linear regression (MLR) are employed to build a mathematical model that correlates these descriptors with the observed biological activity. plapiqui.edu.arsums.ac.ir The goal is to develop a predictive model that can estimate the activity of new, unsynthesized sulfonamide derivatives. nih.gov

A significant aspect of QSAR studies on sulfonamides has been the investigation of their mechanism of action, which often involves the inhibition of enzymes like dihydropteroate (B1496061) synthetase (DHPS) or carbonic anhydrases (CAs). nih.govnih.gov By correlating structural features with inhibitory activity, QSAR models can elucidate the key interactions between the sulfonamide and its target enzyme. nih.govnih.gov

Comparative Molecular Field Analysis (CoMFA) in Sulfonamide Research

Comparative Molecular Field Analysis (CoMFA) is a powerful 3D-QSAR technique that has been extensively applied in sulfonamide research to understand the relationship between the three-dimensional properties of molecules and their biological activities. mdpi.comnih.govnih.govacs.org This method provides a significant advantage over traditional 2D-QSAR by considering the spatial arrangement of molecular fields. mdpi.comnih.govresearchgate.net

The CoMFA methodology involves several key steps:

Molecular Alignment: A set of active and inactive sulfonamide analogues are aligned based on a common structural scaffold or a pharmacophore hypothesis. nih.govacs.org

Calculation of Molecular Fields: The aligned molecules are placed in a 3D grid, and steric and electrostatic interaction fields are calculated at each grid point using a probe atom. nih.govbenthamdirect.com

Partial Least Squares (PLS) Analysis: The resulting CoMFA fields, which represent thousands of variables, are correlated with the biological activity data using PLS statistical analysis. acs.orgijpsonline.com This method reduces the dimensionality of the data and builds a predictive QSAR model. acs.org

Contour Map Visualization: The results of the CoMFA analysis are visualized as 3D contour maps. These maps highlight regions in space where modifications to the steric and electrostatic properties of the sulfonamide molecule are likely to increase or decrease its biological activity. researchgate.net

In sulfonamide research, CoMFA has been successfully used to develop predictive models for various biological activities, including antibacterial, anticancer, and enzyme inhibitory effects. nih.govbenthamdirect.compku.edu.cn For instance, CoMFA studies on sulfonamide inhibitors of carbonic anhydrase have revealed the importance of steric and electrostatic factors for potent inhibition. nih.govnih.gov These studies have generated models with high predictive power, as indicated by strong cross-validated (q²) and non-cross-validated (r²) correlation coefficients. mdpi.comnih.gov The insights gained from CoMFA contour maps guide the rational design of new sulfonamide derivatives with improved potency and selectivity. nih.govresearchgate.net

Identification of Key Structural Requirements for Molecular Activity

The molecular activity of N4-Sulfanilylsulfanilamide and its analogues is intrinsically linked to specific structural features. ekb.egceon.rs Extensive structure-activity relationship (SAR) studies have elucidated the critical roles of various molecular components, including the N4-amino group, substitutions on the aromatic ring, and modifications to the sulfonamide moiety. ekb.egceon.rsyoutube.com

Role of the N4-Amino Group in Activity

The para-amino group (N4-amino group) on the benzene (B151609) ring is a crucial determinant for the antibacterial activity of sulfonamides. ekb.egpexacy.com This primary aromatic amine is considered essential for the molecule to act as a competitive inhibitor of p-aminobenzoic acid (PABA) in the bacterial folic acid synthesis pathway. nih.govmlsu.ac.in

Key findings regarding the N4-amino group include:

Essential for Activity: The presence of a free amino group at the N4 position is a minimum structural requirement for antibacterial action. ekb.egmlsu.ac.in

Inactivation by Substitution: Any substitution on the N4-amino nitrogen generally leads to a loss of activity. youtube.com However, some modifications can result in prodrugs that are metabolized in vivo to release the active sulfonamide with a free N4-amino group. ekb.egyoutube.com

Metabolic Inactivation: Acylation of the N4-amino group, a common metabolic pathway, results in inactive metabolites. youtube.com

The structural similarity between the N4-amino group of sulfonamides and the amino group of PABA allows these drugs to compete for the active site of the enzyme dihydropteroate synthetase. nih.gov

Impact of Aromatic Ring Substitutions on Molecular Interactions

Substitutions on the aromatic ring of sulfonamides can significantly influence their molecular interactions and, consequently, their biological activity. tandfonline.comekb.egroyalsocietypublishing.org The nature and position of these substituents can affect the electronic properties, hydrophobicity, and steric fit of the molecule within the target enzyme's active site.

Important considerations for aromatic ring substitutions are:

Positional Importance: The amino and sulfonyl groups must be in the para (1,4) position on the benzene ring for optimal activity. mlsu.ac.in Substituents in the ortho or meta positions generally reduce activity. ceon.rs

Electronic Effects: The electronic properties of substituents on the aromatic ring can influence the acidity of the sulfonamide nitrogen and the reactivity of the N4-amino group. annualreviews.org

Steric Hindrance: Bulky substituents on the aromatic ring can sterically hinder the binding of the sulfonamide to its target, leading to decreased activity.

Recent studies have also highlighted the role of non-covalent interactions, such as π-π stacking and C-H···π interactions, involving the aromatic ring in stabilizing the binding of sulfonamides to their targets. researchgate.netmdpi.com

Influence of Substitutions on the Sulfonamide Moiety

Modifications to the sulfonamide group (SO2NHR) itself, particularly at the N1 nitrogen, have a profound impact on the physicochemical properties and biological activity of the resulting compounds. ekb.egceon.rs While the core sulfanilamide (B372717) structure is essential, substitutions on the N1-nitrogen are a key area for optimizing drug efficacy.

Key aspects of substitutions on the sulfonamide moiety include:

N1-Monosubstitution: Introducing a single substituent on the N1-nitrogen often leads to active compounds. The nature of this substituent is critical in determining the drug's properties. ceon.rs

Heterocyclic Substituents: The introduction of heterocyclic aromatic nuclei at the N1 position has yielded some of the most potent sulfonamide drugs. ekb.eg These groups can enhance binding affinity and modulate the pKa of the sulfonamide, which is important for its solubility and activity at physiological pH. youtube.com

N1-Disubstitution: In contrast to monosubstitution, disubstitution at the N1-nitrogen typically results in inactive compounds. ceon.rs

Direct Attachment: The sulfonamide group must be directly attached to the benzene ring for the compound to be active. Replacing the benzene ring with other cyclic systems often leads to a loss or reduction of activity. ekb.eg

The table below summarizes the general effects of substitutions on the activity of sulfonamides.

| Substitution Position | General Effect on Antibacterial Activity |

| N4-Amino Group | Substitution generally leads to inactivation (unless it's a prodrug). |

| Aromatic Ring | Substituents at ortho or meta positions decrease activity. |

| N1-Sulfonamide Nitrogen | Monosubstitution, especially with heterocyclic rings, can enhance activity. |

| N1-Sulfonamide Nitrogen | Disubstitution typically results in inactive compounds. |

Development of Pharmacophoric Models for this compound Derivatives

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. nih.govtandfonline.com For this compound and its derivatives, pharmacophore models serve as valuable tools for understanding their mechanism of action and for designing new, more potent analogues. researchgate.net

The development of a pharmacophore model typically involves the following steps:

Selection of a Training Set: A diverse set of sulfonamide derivatives with known biological activities is selected. nih.gov

Conformational Analysis: The possible three-dimensional conformations of each molecule in the training set are generated.

Feature Identification: Common chemical features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, are identified. mdpi.com

Pharmacophore Generation: A 3D arrangement of these features that is common to the active molecules is proposed as the pharmacophore model. nih.gov

Validation: The generated model is validated by its ability to distinguish between active and inactive compounds in a test set. nih.gov

For sulfonamide derivatives, pharmacophore models have been developed for various targets, including enzymes like carbonic anhydrase and α-glucosidase. nih.govtandfonline.com These models typically highlight the critical roles of features such as:

Hydrogen bond acceptors and donors. mdpi.com

Hydrophobic centers. mdpi.com

The relative spatial arrangement of the aromatic ring and the sulfonamide group.

A validated pharmacophore model can be used for virtual screening of large chemical databases to identify new compounds that match the pharmacophoric features and are therefore likely to be active. nih.govtandfonline.com This approach accelerates the drug discovery process by prioritizing compounds for synthesis and biological testing.

Advanced Analytical Techniques in N4 Sulfanilylsulfanilamide Academic Research

High-Resolution Mass Spectrometry (HRMS) for Compound Characterization

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique in the structural characterization of N4-Sulfanilylsulfanilamide. Unlike standard mass spectrometry, HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FTICR-MS) and Quadrupole Time-of-Flight (Q-TOF), provide mass measurements with exceptional accuracy, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of the parent ion. nih.gov For this compound (C12H13N3O4S2), HRMS can verify its molecular formula by matching the experimentally measured mass to the theoretical exact mass. rsc.org

Furthermore, tandem mass spectrometry (MS/MS) experiments on HRMS platforms are used to investigate the compound's fragmentation patterns. Collision-induced dissociation (CID) of the this compound ion would produce a series of fragment ions. A notable fragmentation pathway for sulfonamides involves the neutral loss of sulfur dioxide (SO2), corresponding to a loss of approximately 64 Da. nih.gov Accurate mass measurement of these fragments helps to piece together the molecule's structure, confirming the connectivity of the two sulfanilamide (B372717) moieties. nih.gov Non-targeted screening using Liquid Chromatography-HRMS (LC-HRMS) can also be employed to identify the compound in complex mixtures with high sensitivity and confidence. bingol.edu.tr

Table 1: Illustrative HRMS Data for this compound

| Analyte/Fragment | Molecular Formula | Theoretical Exact Mass (Da) | Observed Mass (Da) | Mass Error (ppm) |

|---|---|---|---|---|

| [M+H]⁺ | C₁₂H₁₄N₃O₄S₂⁺ | 328.0420 | 328.0415 | -1.5 |

| [M-SO₂+H]⁺ | C₁₂H₁₄N₃O₂S⁺ | 264.0805 | 264.0801 | -1.5 |

| [C₆H₇N₂O₂S]⁺ | C₆H₇N₂O₂S⁺ | 171.0226 | 171.0223 | -1.7 |

| [C₆H₆NO₂S]⁻ | C₆H₆NO₂S⁻ | 172.0074 | 172.0071 | -1.7 |

Advanced NMR Techniques for Complex Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental to the structural elucidation of this compound in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, advanced two-dimensional (2D) NMR techniques are required for the complete and unambiguous assignment of all proton and carbon signals within its complex structure. numberanalytics.com

Table 2: Predicted NMR Assignments for this compound

| Atom Position | Technique | Predicted Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| H (Amine, -NH₂) | ¹H NMR | 4.0 - 5.0 | C1', C2', C6' |

| H (Sulfonamide, -SO₂NH-) | ¹H NMR | 9.0 - 10.0 | C4, C1 |

| H (Aromatic Ring 1) | ¹H NMR | 7.0 - 7.8 | C1, C4, adjacent aromatic C |

| H (Aromatic Ring 2) | ¹H NMR | 6.6 - 7.6 | C1', C4', adjacent aromatic C |

| C (Aromatic Ring 1) | ¹³C NMR | 115 - 145 | H on Ring 1, Sulfonamide H |

| C (Aromatic Ring 2) | ¹³C NMR | 113 - 150 | H on Ring 2, Amine H |

Application of Crystallography for Structure-Property Correlation in Research

X-ray crystallography provides the definitive solid-state structure of this compound, offering precise data on bond lengths, bond angles, and torsional angles. Obtaining a single crystal suitable for X-ray diffraction analysis allows for the creation of a three-dimensional model of the molecule. mdpi.com This information is critical for correlating the molecular structure with its macroscopic physical properties, such as melting point, solubility, and crystal packing.

The crystallographic data would reveal the molecule's conformation in the solid state, including the relative orientation of the two phenyl rings. mdpi.com Furthermore, it would provide a detailed map of intermolecular interactions, such as hydrogen bonds involving the amine (-NH₂) and sulfonamide (-SO₂NH-) groups, and potential π-π stacking interactions between the aromatic rings. mdpi.com These non-covalent forces govern how the molecules arrange themselves in the crystal lattice, which directly influences the material's stability and physicochemical characteristics.

Table 3: Key Parameters from a Hypothetical Crystallographic Analysis of this compound

| Parameter | Description | Typical Value/Information |

|---|---|---|

| Crystal System | The symmetry system of the unit cell. | e.g., Monoclinic, Orthorhombic |

| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/c |

| Unit Cell Dimensions | Lengths (a, b, c) and angles (α, β, γ) of the unit cell. | e.g., a=8.5 Å, b=12.1 Å, c=14.3 Å, β=95° |

| S-N Bond Lengths | The precise lengths of the sulfonamide bonds. | ~1.65 Å |